molecular formula C6H6NNaO3S2 B093014 Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) CAS No. 17304-59-5

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1)

Cat. No. B093014
CAS RN: 17304-59-5
M. Wt: 227.2 g/mol
InChI Key: PRWLAEOXRFSMAZ-UHFFFAOYSA-M
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Description

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as sodium thiosulfate pentahydrate and has a molecular weight of 248.18 g/mol.

Mechanism Of Action

The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves the formation of thiocyanate ions in the presence of cyanide ions. Thiocyanate ions are less toxic and can be excreted from the body, thus reducing the toxicity of cyanide.

Biochemical And Physiological Effects

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help in reducing oxidative stress in the body. It has also been found to have anti-inflammatory properties, which can help in reducing inflammation in the body.

Advantages And Limitations For Lab Experiments

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has several advantages for lab experiments. It is easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations, such as its limited solubility in organic solvents.

Future Directions

There are several future directions for the study of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1). One potential application is in the treatment of cancer, as it has been found to have anticancer properties. Another potential application is in the treatment of cardiovascular diseases, as it has been found to have cardioprotective effects. Further research is needed to explore these potential applications and to determine the optimal conditions for their use.
Conclusion:
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and to determine the optimal conditions for its use.

Synthesis Methods

The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves the reaction of sodium thiosulfate with p-phenylenediamine. The reaction is carried out in an aqueous medium under controlled conditions of temperature and pressure. The product obtained is a white crystalline powder that is soluble in water.

Scientific Research Applications

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the treatment of cyanide poisoning, as it can react with cyanide ions to form thiocyanate, which is less toxic and can be excreted from the body.

properties

CAS RN

17304-59-5

Product Name

Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1)

Molecular Formula

C6H6NNaO3S2

Molecular Weight

227.2 g/mol

IUPAC Name

sodium;1-amino-4-sulfonatosulfanylbenzene

InChI

InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1

InChI Key

PRWLAEOXRFSMAZ-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+]

Other CAS RN

17304-59-5

synonyms

Thiosulfuric acid S-(4-aminophenyl)O-sodium salt

Origin of Product

United States

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